1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYCEAGKXXBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea
Spectroscopic Methodologies for Detailed Structural Analysis
Spectroscopic techniques are indispensable for probing the molecular structure and electronic environment of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea in various states. These methods provide detailed insights into atomic connectivity, conformational dynamics, and non-covalent interactions that govern its behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of thiourea (B124793) derivatives. Due to restricted rotation around the C–N bonds of the thiourea backbone, these molecules can exist as a mixture of conformational isomers (e.g., trans-trans, trans-cis, cis-trans, cis-cis) in solution.
Advanced NMR experiments, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to establish through-space proximities between protons, providing definitive evidence for specific conformers. For this compound, NOE correlations between the N-H protons and adjacent groups on the phenyl and ethyl chains would elucidate the preferred rotational geometry around the C-N bonds. Furthermore, the chemical shifts of the ¹H and ¹³C nuclei are highly sensitive to the molecular conformation and the electronic effects of the dichlorophenyl group. mdpi.commdpi.com Chiral solvating agents have been effectively studied with thiourea derivatives to understand enantiodifferentiation, a process reliant on specific conformational interactions. mdpi.comunipi.it
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=S | - | ~180-185 |
| Aromatic CH | ~7.3-7.6 | ~120-135 |
| Aromatic C-Cl | - | ~130-134 |
| Aromatic C-N | - | ~138-142 |
| N-H (phenyl side) | ~9.5-10.0 | - |
| N-H (ethyl side) | ~7.8-8.2 | - |
| CH₂-N | ~3.7-3.9 | ~45-50 |
| CH₂-O | ~3.6-3.8 | ~60-65 |
| O-H | Variable (broad) | - |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information on the functional groups and hydrogen-bonding networks within this compound. The frequencies of vibrational modes, particularly the N-H, O-H, and C=S stretching bands, are highly sensitive to their involvement in intra- and intermolecular interactions. researchgate.net
In the absence of hydrogen bonding, the N-H stretching vibrations typically appear as sharp bands at higher wavenumbers. However, in the condensed phase, the formation of N-H···S and N-H···O hydrogen bonds causes these bands to broaden and shift to lower frequencies. nih.gov Similarly, the O-H stretching frequency of the hydroxyethyl (B10761427) group is a clear indicator of its participation in hydrogen bonding, either with the thione sulfur (O-H···S) or the oxygen of another molecule (O-H···O). The position of the C=S stretching band can also be affected by these interactions. Combining experimental spectra with computational methods like Density Functional Theory (DFT) allows for precise assignment of vibrational bands and a deeper understanding of the underlying molecular interactions. uantwerpen.beresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| O-H stretch | 3200-3500 (broad) | Indicates intermolecular O-H···O/S hydrogen bonding |
| N-H stretch | 3100-3400 | Sensitive to conformation and N-H···S/O hydrogen bonding. researchgate.net |
| Aromatic C-H stretch | 3000-3100 | Characteristic of the dichlorophenyl ring |
| Aliphatic C-H stretch | 2850-2960 | Characteristic of the hydroxyethyl group |
| C=N stretch / N-H bend | 1500-1600 | Coupled vibrations of the thiourea core |
| C=S stretch | 700-850 | Thione group vibration, sensitive to hydrogen bonding |
X-ray Crystallography for Solid-State Molecular Architecture
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a well-documented phenomenon for thiourea derivatives. usm.myuitm.edu.myusm.my This arises from the conformational flexibility around the C-N bonds and the ability of the N-H and C=S groups to act as versatile hydrogen bond donors and acceptors, respectively. researchgate.net Different polymorphs of this compound could arise from different crystallization conditions (e.g., solvent, temperature), leading to variations in crystal packing and intermolecular hydrogen-bonding motifs. These different forms can exhibit distinct physical properties. Crystal engineering principles, which leverage an understanding of intermolecular interactions, can be used to predictably generate specific supramolecular assemblies and potentially target desired polymorphs. figshare.com
The crystal packing of this compound is dominated by a network of hydrogen bonds and other non-covalent interactions. Classic intermolecular N-H···S hydrogen bonds are a hallmark of thiourea structures, often leading to the formation of centrosymmetric dimers or one-dimensional chains. nih.gov The presence of the hydroxyethyl group introduces additional possibilities, including O-H···S, O-H···O, and N-H···O hydrogen bonds, which can create more complex two- or three-dimensional networks. sunway.edu.my
| Interaction Type | Expected Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | ~30-40% | Represents van der Waals forces and general packing |
| H···Cl / Cl···H | ~15-25% | Contacts involving the chlorine atoms on the phenyl ring |
| H···S / S···H | ~10-15% | Characteristic of N-H···S or O-H···S hydrogen bonds |
| H···O / O···H | ~10-15% | Represents N-H···O or O-H···O hydrogen bonds |
| H···C / C···H | ~5-10% | Represents C-H···π or other weak contacts |
Conformational Preferences and Rotational Barriers
In solution, the molecule is more dynamic, and an equilibrium between different conformers likely exists. The stability of these conformers is determined by a balance of steric hindrance, electronic effects, and intramolecular hydrogen bonding. Symmetrically substituted thioureas have been shown to have energetically similar cis-trans and trans-trans configurations. usm.myusm.my The barrier to rotation around the C-N bonds can be significant due to the partial double-bond character of these bonds. usm.my For the C(aryl)-N bond, there is also a rotational barrier that determines the orientation of the dichlorophenyl ring relative to the thiourea plane. doi.org Computational studies can be used to map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them, thus quantifying the rotational energy barriers.
Chiroptical Properties
A thorough review of scientific literature and chemical databases reveals no available data on the chiroptical properties of this compound or its chiral derivatives. The parent compound, this compound, is not chiral and therefore does not exhibit optical activity.
Chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are characteristic of chiral molecules, which are non-superimposable on their mirror images. wikipedia.org For a thiourea derivative to exhibit such properties, a chiral center or axial chirality would need to be introduced into its structure. mdpi.com
While the synthesis of various chiral thioureas and their application in asymmetric catalysis is a well-established field of research, specific studies detailing the synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported. Consequently, there are no experimental or computational data regarding specific rotation, ORD curves, or CD spectra for any related chiral compounds.
Should chiral derivatives of this compound be synthesized in the future, it would be anticipated that their chiroptical properties would provide valuable insights into their three-dimensional structure and electronic transitions.
Computational and Theoretical Chemistry Investigations of 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of thiourea (B124793) derivatives. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations are frequently used to analyze the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
For related thiourea derivatives, studies have shown that the HOMO is often localized on the sulfur atom and the phenyl rings, indicating these are the primary sites for electron donation (nucleophilic attack). Conversely, the LUMO is typically distributed over the thiourea backbone and electron-withdrawing groups on the phenyl rings, marking the likely sites for accepting electrons (electrophilic attack). dntb.gov.ua
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. In thiourea derivatives, negative potential (red and yellow regions) is typically concentrated around the electronegative sulfur and oxygen atoms, identifying them as sites for electrophilic and hydrogen-bond-donating interactions. Positive potential (blue regions) is often found around the N-H protons, indicating their role as hydrogen-bond donors. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations for Thiourea Derivatives
| Parameter | Description | Typical Findings for Thiourea Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on sulfur and aromatic rings. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the thiourea backbone and electron-withdrawing substituents. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Varies depending on substituents; smaller gaps imply higher reactivity. |
| MEP | Molecular Electrostatic Potential; shows charge distribution and reactive sites. | Negative potential on S and O atoms; positive potential on N-H protons. |
This table is a generalized representation based on studies of various thiourea derivatives.
Theoretical chemistry can model the reaction pathways for the synthesis and potential transformations of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea. The synthesis of N,N'-disubstituted thioureas typically involves the reaction of an amine with an isothiocyanate. nih.govjppres.com
Computational methods can be used to:
Calculate Activation Energies: By locating the transition state structures along a reaction coordinate, the energy barrier (activation energy) for the reaction can be calculated. This helps in understanding the reaction kinetics and predicting the most favorable reaction conditions.
Determine Reaction Mechanisms: DFT can be used to compare different possible reaction pathways (e.g., concerted vs. stepwise mechanisms) to determine the most energetically favorable route.
Analyze Intermediates: The stability of any intermediates formed during the reaction can be assessed, providing a more complete picture of the reaction mechanism.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations often focus on a single, energy-minimized structure (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule in a more realistic environment, such as in solution. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule over time, generating a trajectory of its movements.
For this compound, MD simulations can:
Explore Conformational Space: The molecule can rotate around its single bonds, leading to various conformations (rotamers). MD simulations can explore this conformational landscape to identify the most stable and populated conformations in solution. mdpi.com
Study Solvent Interactions: MD explicitly models the interactions between the solute molecule and surrounding solvent molecules (e.g., water), providing information on solvation shells and how the solvent influences the conformational preferences.
The conformational landscape is critical for understanding how the molecule might fit into a biological receptor's binding site.
Molecular Docking and Receptor Interaction Prediction (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jppres.com It is a cornerstone of computer-aided drug design.
While the specific biological targets for this compound are not extensively defined, studies on structurally similar thiourea derivatives have identified several potential target classes, particularly in the context of anticancer activity. biointerfaceresearch.comresearchgate.net By docking the molecule against a panel of known cancer-related proteins, researchers can generate hypotheses about its mechanism of action.
Potential biological targets for thiourea derivatives identified through experimental and in silico studies include:
Protein Kinases: Many thiourea compounds are investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and mTOR, which are crucial in cancer cell signaling. biointerfaceresearch.comresearchgate.net
Apoptosis Regulators: Proteins like B-cell lymphoma-extra large (Bcl-xL) that regulate programmed cell death are potential targets. elsevierpure.com
DNA Repair Enzymes: Poly (ADP-ribose) polymerase-1 (PARP1) is another target where inhibition can lead to cancer cell death. elsevierpure.com
Cell Cycle Checkpoint Proteins: Checkpoint kinase 1 (Chk1) has been identified as a potential target for thiourea derivatives, interfering with the cell's ability to replicate. jppres.com
Table 2: Potential Biological Targets for Thiourea Derivatives
| Target Class | Specific Example(s) | Role in Disease (Primarily Cancer) |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, mTOR, B-RAF | Cell growth, proliferation, angiogenesis |
| Apoptosis Regulators | Bcl-xL | Control of programmed cell death |
| DNA Repair Enzymes | PARP1 | Maintenance of genomic integrity |
| Cell Cycle Regulators | Checkpoint Kinase 1 (Chk1) | Control of cell division and replication |
This table is based on targets identified for various structurally related thiourea compounds.
Once a potential binding pose is identified through docking, the specific interactions between the ligand and the protein's active site can be analyzed. For thiourea derivatives, a common set of interactions is typically observed: jppres.comelsevierpure.com
Hydrogen Bonds: This is a critical interaction. The N-H protons of the thiourea moiety are excellent hydrogen bond donors, while the thiocarbonyl sulfur (C=S) can act as a hydrogen bond acceptor. The terminal hydroxyl group in this compound provides an additional strong site for hydrogen bonding, potentially enhancing binding affinity.
Hydrophobic Interactions: The 3,4-dichlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket.
π-π Stacking/Interactions: The aromatic phenyl ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atoms on the phenyl ring can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
These detailed interaction profiles are essential for understanding the basis of molecular recognition and for designing more potent and selective derivatives in the future.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net In the context of drug discovery, these models are instrumental in predicting the efficacy and potential toxicity of novel chemical entities, thereby streamlining the development process and reducing the reliance on extensive animal testing. farmaciajournal.com For thiourea derivatives, including this compound, QSAR and QSPR studies are pivotal in understanding the structural determinants of their biological activities. researchgate.net
The foundation of a robust QSAR/QSPR model lies in the accurate calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. For this compound, a diverse set of descriptors would be calculated using specialized software. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Kier & Hall connectivity indices and the Wiener index.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) parameters. sciepub.com
Feature selection is a critical subsequent step to identify the most relevant descriptors that have a significant impact on the modeled activity or property. This process helps in building a more straightforward and interpretable model by eliminating redundant or irrelevant descriptors, thereby mitigating the risk of overfitting. Common feature selection techniques include genetic algorithms, stepwise multiple linear regression, and principal component analysis.
Table 1: Examples of Calculated Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Category | Specific Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms in the molecule. | |
| Topological | Wiener Index | A distance-based topological index. |
| Kier & Hall Indices | Describe molecular shape and branching. | |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. sciepub.com | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. farmaciajournal.com |
Following descriptor calculation and feature selection, a predictive QSAR model can be developed to correlate the chemical structure of this compound and its analogs with their in vitro activities. Thiourea derivatives have been investigated for a range of biological activities, including anticancer properties. nih.gov For instance, some dihalogenophenyl derivatives of thiourea have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov
The development of a predictive model involves several steps:
Data Set Preparation: A dataset of thiourea derivatives with experimentally determined in vitro activities (e.g., IC50 values for cytotoxicity) is compiled. This dataset is then divided into a training set for model building and a test set for model validation.
Model Building: Various statistical and machine learning methods can be employed to build the QSAR model. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).
Model Validation: The predictive power and robustness of the developed model are assessed using internal and external validation techniques. Key statistical parameters for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). sciepub.com
For a hypothetical QSAR model for the cytotoxic activity of a series of thiourea analogs, the resulting equation might look like:
pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the regression coefficients for the selected descriptors.
Table 2: Hypothetical Data for a QSAR Model of Thiourea Analogs
| Compound | Experimental pIC50 | Predicted pIC50 | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
|---|---|---|---|---|---|
| Analog 1 | 5.2 | 5.1 | 2.8 | 4.5 | 350 |
| Analog 2 | 4.8 | 4.9 | 2.5 | 5.1 | 330 |
| Analog 3 | 5.5 | 5.4 | 3.1 | 4.2 | 365 |
| Analog 4 | 4.5 | 4.6 | 2.2 | 5.5 | 320 |
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics plays a crucial role in modern drug discovery by enabling the design of novel analogs with potentially improved activity and properties, as well as the efficient screening of large compound libraries. pensoft.net
For this compound, cheminformatics approaches can be utilized to explore the chemical space around this scaffold. By analyzing the developed QSAR models, medicinal chemists can identify which structural modifications are likely to enhance the desired biological activity. For example, if the QSAR model indicates that higher lipophilicity is correlated with increased cytotoxicity, analogs with more lipophilic substituents could be designed.
Virtual screening is another powerful cheminformatics technique that allows for the rapid assessment of large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This process can be either ligand-based or structure-based.
Ligand-based virtual screening: This approach uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties.
Structure-based virtual screening: This method, also known as molecular docking, requires the 3D structure of the biological target (e.g., an enzyme or receptor). Compounds are then computationally "docked" into the active site of the target, and their binding affinity is scored. researchgate.net
The hits identified from virtual screening can then be prioritized for synthesis and experimental testing, significantly accelerating the discovery of new and potent drug candidates. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
In Vitro Biological Activity and Molecular Target Engagement of 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea
Mechanistic Investigations of Biological Activities (at the cellular/molecular level)
No peer-reviewed research articles or database entries were found that investigate the specific molecular mechanisms of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea.
Enzymatic Inhibition/Activation Studies (e.g., specific enzyme assays)
There is no available data from specific enzyme assays detailing the inhibitory or activation effects of this compound on any enzymatic targets.
Receptor Binding Assays (In Vitro)
No in vitro receptor binding assays have been published that characterize the affinity or binding profile of this compound to specific cellular receptors.
Cell-Based Assays for Cellular Pathway Modulation (In Vitro)
No information is available from cell-based assays regarding the modulation of cellular pathways by this compound.
Apoptosis Induction Pathways in Cancer Cell Lines (In Vitro)
There are no published studies investigating the pro-apoptotic effects or the underlying molecular pathways of apoptosis induction by this compound in any cancer cell lines.
Inflammatory Signaling Pathway Modulation (In Vitro)
No research has been found that details the modulation of inflammatory signaling pathways by this compound in in vitro models.
Antimicrobial Activity Mechanisms (In Vitro)
There is no available literature describing the antimicrobial properties or the specific mechanisms of antimicrobial action for this compound against bacterial or fungal strains.
Investigation of Intracellular Targets and Signaling Cascades
The identification of intracellular targets and the elucidation of affected signaling cascades are crucial steps in characterizing the mechanism of action of a bioactive compound. Thiourea (B124793) derivatives, as a class of compounds, are known to interact with various molecular targets, which can modulate cellular activities and signaling pathways. mdpi.com
Direct identification of protein binding partners for a small molecule like this compound is typically achieved through techniques such as pull-down assays. In these experiments, the compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down" from the lysate and can subsequently be identified using methods like mass spectrometry.
Currently, there are no published studies detailing the results of pull-down assays or other specific protein-ligand interaction studies for this compound. Research on other substituted thiourea derivatives has suggested interactions with key cellular proteins like enzymes and receptors, often evaluated through computational molecular docking studies. biointerfaceresearch.com
To understand how a compound affects cellular function at the genetic level, researchers perform gene expression profiling. Techniques such as microarray analysis or RNA-sequencing (RNA-Seq) are used to measure the expression levels of thousands of genes simultaneously in cells treated with the compound versus untreated control cells. This can reveal which cellular pathways are upregulated or downregulated, providing insights into the compound's mechanism of action.
Specific data from in vitro gene expression modulation profiling for cells treated with this compound are not available in the reviewed literature.
In Vitro Metabolism and Stability Studies (e.g., microsomal stability, CYP inhibition)
Understanding the metabolic fate and stability of a compound is a critical component of preclinical drug development. These studies help predict how a compound will be processed in the body.
Microsomal Stability: This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. The rate at which the compound is cleared is measured to predict its hepatic clearance in vivo.
CYP Inhibition: This assay determines whether a compound inhibits the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6). frontiersin.org Inhibition of these enzymes can lead to drug-drug interactions, where the metabolism of co-administered drugs is altered, potentially leading to toxicity. nih.gov Mechanism-based inhibition, a type of irreversible inhibition, is of particular concern. nih.gov
No specific data on the microsomal stability or Cytochrome P450 inhibition profile for this compound has been reported in publicly accessible research. Studies on structurally related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, have indicated that metabolism by CYP enzymes, particularly CYP3A4, can be a significant factor in their cytotoxic effects. researchgate.net
Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea and Its Analogs
Impact of Phenyl Substituents on In Vitro Activity
The substitution pattern on the phenyl ring of thiourea (B124793) derivatives significantly influences their biological efficacy. Key factors include the electronic properties and position of the substituents, as well as their size and lipophilicity.
Electronic Effects and Positional Isomerism
The electronic nature of substituents on the phenyl ring can profoundly alter the molecule's activity. The presence of electron-withdrawing groups, such as halogens, is often associated with enhanced biological potency. For instance, research has shown that thiourea derivatives incorporating a 3,4-dichlorophenyl group exhibit high cytotoxic activity against various cancer cell lines. biointerfaceresearch.comnih.gov One study identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a particularly potent compound, with IC50 values of 9.0 µM against primary colon cancer (SW480) and 1.5 µM against metastatic colon cancer (SW620) cell lines. biointerfaceresearch.com
The increased activity is attributed to the enhanced acidity of the thiourea N-H protons when electron-withdrawing groups are present on the phenyl ring. biointerfaceresearch.comnih.gov This heightened acidity facilitates stronger hydrogen bond formation with biological targets, a key interaction for many thiourea derivatives. biointerfaceresearch.comresearchgate.net Studies on similar compounds have demonstrated that substituents like 4-nitrophenyl or perfluorophenyl can increase the acidity of the N-H groups, thereby enhancing biological activity. biointerfaceresearch.com
| Compound | Substituent | SW480 (Colon Cancer) | SW620 (Metastatic Colon Cancer) | K562 (Leukemia) |
|---|---|---|---|---|
| Analog 1 | 3,4-dichloro | 9.0 | 1.5 | 6.3 |
| Analog 2 | 4-CF3 | - | - | - |
| Analog 3 | 4-chloro-3-methyl | Effective against 8 breast cancer cell lines (IC50: 2.2-5.5 µM) |
Steric Hindrance and Lipophilicity Contributions
The size and bulkiness of substituents (steric effects) can either enhance or diminish activity. While larger groups might create better interactions within a spacious binding pocket, they can also cause steric clashes that prevent optimal binding. The steric effect of substituents has been confirmed to influence the cytotoxicity of thiourea derivatives. nih.gov
Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter for drug design as it affects membrane permeability and interaction with hydrophobic binding pockets. biointerfaceresearch.com Incorporating lipophilic groups such as chloro and methyl substituents has been shown to result in more active compounds. biointerfaceresearch.comnih.gov The antitumor activity of aryl-substituted thioureas is often linked to their hydrophobic nature, which facilitates passage through cell membranes and participation in π-π interactions with proteins. biointerfaceresearch.com However, there is a balance to be struck, as excessive lipophilicity can sometimes lead to decreased activity, a phenomenon known as the "cutoff point". For example, in a series of bis(thiourea) derivatives, antibacterial activity decreased as the length of a long alkyl chain (and thus lipophilicity) increased beyond a certain point. researchgate.net
Role of the Hydroxyethyl (B10761427) Moiety in Molecular Recognition
The N-(2-hydroxyethyl) group is a key structural feature, contributing to the molecule's solubility and providing a crucial site for hydrogen bonding, which is vital for molecular recognition by biological targets.
Importance of Hydroxyl Group for Hydrogen Bonding
The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. stereoelectronics.org This ability is fundamental to the interaction of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea with its biological targets, such as enzymes and receptors. stereoelectronics.orgroyalsocietypublishing.org Hydrogen bonds are directional interactions that help to correctly orient a molecule within a binding site, contributing significantly to binding affinity and specificity. rsc.org The importance of such a group is highlighted in studies where the absence of an O-H functionality leads to a lack of reactivity. The hydroxyl group can form intramolecular hydrogen bonds, which can influence the molecule's conformation and properties like membrane permeability, or intermolecular hydrogen bonds directly with amino acid residues in a target protein. royalsocietypublishing.orghyphadiscovery.com Disrupting this capability, for instance by converting the hydroxyl to an ether, can be used to experimentally verify the importance of this hydrogen-bonding interaction. stereoelectronics.org
Significance of the Thiourea Linkage for Biological Interactions
The thiourea core, -NH-C(=S)-NH-, is not merely a linker but an active pharmacophore that is essential for the biological activity of this class of compounds. Its importance stems from its unique electronic properties and its capacity to form multiple, stable hydrogen bonds. nih.govdergipark.org.tr
The thiourea scaffold contains two N-H groups that act as hydrogen bond donors and a thiocarbonyl (C=S) group where the sulfur atom can act as a hydrogen bond acceptor. dergipark.org.trnih.gov This arrangement allows the thiourea moiety to form a robust network of hydrogen bonds with protein targets, often creating a "molecular recognition" anchor. nih.govmdpi.com X-ray crystallography studies of similar urea-based drugs have revealed that this scaffold promotes a hydrogen bond network with key amino acid residues (like aspartic acid and glutamic acid) in the hinge region of kinase targets. nih.gov
Furthermore, the thiourea group exists in tautomeric equilibrium between the thione and thiol forms, although the thione form is typically more prevalent in aqueous solutions. mdpi.com The presence of both nitrogen and sulfur atoms allows for versatile coordination with metal ions in metalloenzymes, acting as either neutral or anionic ligands. mdpi.com The combination of strong hydrogen-bonding capability and coordination potential makes the thiourea linkage a critical component for mediating potent biological interactions. rsc.orgnih.gov
Conformational Flexibility of the Thiourea Bridge
The thiourea bridge is a critical component in the structure of this compound and its analogs, playing a significant role in their biological activity. Its conformational flexibility allows the molecule to adopt various spatial arrangements, which is crucial for effective interaction with biological targets. This flexibility is not entirely unrestrained; rather, it is influenced by the nature of the substituents on the thiourea nitrogen atoms and the surrounding molecular environment.
The rotational freedom around the C-N bonds of the thiourea moiety allows the flanking phenyl and hydroxyethyl groups to orient themselves in numerous ways. This adaptability is essential for the molecule to fit into the binding pocket of a target protein. The ability of a drug candidate to adopt a specific, low-energy conformation that is complementary to the binding site is a key determinant of its binding affinity and, consequently, its biological efficacy. biointerfaceresearch.com In silico models and molecular dynamics simulations are often employed to explore the conformational landscape of thiourea derivatives. nih.gov These computational methods help in identifying the most stable conformations and understanding how ligand binding can induce or stabilize certain protein conformations. nih.govduke.edu
However, excessive flexibility can be detrimental. A highly flexible molecule may have a significant entropic penalty upon binding, as it loses a substantial amount of conformational freedom. Therefore, an optimal degree of flexibility is often sought in drug design, where the molecule is flexible enough to adopt the required binding conformation but not so flexible that the entropic cost of binding becomes prohibitive.
Influence of Sulfur and Nitrogen Atoms on Binding Affinity
The sulfur and nitrogen atoms within the thiourea core of this compound are fundamental to its interaction with biological macromolecules. biointerfaceresearch.com These heteroatoms are key players in forming non-covalent interactions that anchor the molecule to its target.
The nitrogen atoms of the thiourea group can act as hydrogen bond donors, forming crucial hydrogen bonds with acceptor groups on the target protein, such as the carbonyl oxygen of the peptide backbone or the side chains of amino acids like aspartate and glutamate. nih.gov These hydrogen bonds are highly directional and play a significant role in both the affinity and specificity of the interaction.
The sulfur atom, being a soft atom, can engage in a variety of interactions. It can act as a hydrogen bond acceptor, although it is weaker in this capacity than oxygen. More significantly, the sulfur atom can participate in other types of interactions, such as van der Waals forces and coordination with metal ions present in the active site of metalloenzymes. mdpi.com The thionic group (C=S) and the two amino groups (NH) create a reactive center capable of forming both donor-acceptor bonds with metal cations and non-covalent bonds with various functional groups of organic compounds. biointerfaceresearch.com
Design Principles for Optimized Analogs based on SAR Data
Structure-activity relationship (SAR) data provides invaluable guidance for the rational design of optimized analogs of this compound. By systematically modifying the structure of the lead compound and evaluating the corresponding changes in biological activity, medicinal chemists can deduce key principles to guide further drug development.
One primary design principle involves the modification of the aryl substituent. The planar structure of the aryl ring can facilitate DNA intercalation or binding to specific proteins. biointerfaceresearch.com The nature and position of substituents on this ring can significantly impact lipophilicity and membrane permeability, which are crucial pharmacokinetic properties. biointerfaceresearch.com For instance, the presence of electron-withdrawing groups like halogens can influence the electronic properties of the entire molecule and its interaction with the target. researchgate.net
Another key area for optimization is the alkyl chain, in this case, the 2-hydroxyethyl group. Optimizing the length and functionality of this chain is crucial for developing biologically active thioureas. biointerfaceresearch.com The hydroxyl group, for example, provides a potential site for hydrogen bonding. Modifications to this group could enhance or alter these interactions.
The core thiourea moiety itself can be a target for modification, although this is often approached with caution as it is fundamental to the compound's primary interactions. Replacing the sulfur with an oxygen to form a urea derivative, for example, can lead to significant changes in activity, highlighting the distinct roles of these atoms in binding. biointerfaceresearch.com
The following table summarizes some general design principles based on SAR data for thiourea derivatives:
| Molecular Fragment | Design Consideration | Potential Impact |
| Aryl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | Alteration of lipophilicity, electronic properties, and steric interactions. |
| Thiourea Bridge | Constraining flexibility through cyclization or introduction of rigid linkers. | Reduced entropic penalty upon binding, potentially increased selectivity. |
| Alkyl Chain | Variation of chain length, branching, and introduction of other functional groups. | Optimization of interactions with specific sub-pockets of the binding site. |
| Sulfur Atom | Bioisosteric replacement (e.g., with selenium or oxygen). | Altered binding interactions and metabolic stability. |
| Nitrogen Atoms | N-methylation or incorporation into heterocyclic systems. | Modification of hydrogen bonding capacity and overall molecular shape. |
By applying these principles, researchers can systematically explore the chemical space around the lead compound to identify analogs with improved potency, selectivity, and pharmacokinetic profiles.
Development of Pharmacophores for Biological Target Interaction
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a particular response. The development of a pharmacophore for this compound and its analogs is a crucial step in understanding their mechanism of action and in designing new, potent compounds.
Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:
Two Hydrogen Bond Donors: Corresponding to the two N-H groups of the thiourea moiety. These are critical for anchoring the molecule to the target through hydrogen bonds.
One Hydrogen Bond Acceptor: The sulfur atom of the thiourea can act as a weak hydrogen bond acceptor.
A Hydrophobic/Aromatic Region: Represented by the 3,4-dichlorophenyl ring. This region is likely involved in hydrophobic or π-π stacking interactions with the target protein. biointerfaceresearch.com
A Hydrophilic/Polar Region: The 2-hydroxyethyl group, which can participate in hydrogen bonding either as a donor (from the OH group) or an acceptor (the oxygen atom).
The spatial relationship between these features is critical. Computational methods, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are instrumental in developing and refining these pharmacophore models. rsc.org By aligning a series of active and inactive analogs, common features responsible for activity can be identified.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the required pharmacophoric features. This approach accelerates the discovery of new lead compounds with potentially different chemical backbones but similar biological activity. Furthermore, the pharmacophore model can guide the design of new analogs of this compound by ensuring that proposed modifications retain the essential pharmacophoric elements.
Coordination Chemistry and Metal Complex Formation of 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea
Ligand Properties and Coordination Modes of Thiourea (B124793) Derivatives
Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry due to the presence of multiple donor sites. mdpi.comuobasrah.edu.iq The core N-C(S)-N fragment offers coordination possibilities through the soft sulfur atom and the harder nitrogen atoms. nih.gov The specific substituents on the nitrogen atoms can introduce additional donor atoms, such as oxygen, further diversifying the coordination behavior.
For a ligand like 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, several coordination modes can be anticipated:
Monodentate Coordination: The most common coordination mode for simple thiourea ligands involves bonding through the sulfur atom, which acts as a soft donor, readily coordinating to soft or borderline metal ions. mdpi.com In this mode, the ligand is neutral.
Bidentate Coordination: Thiourea derivatives can act as bidentate ligands, forming chelate rings with a metal center.
S,N-Coordination: The ligand can coordinate through the sulfur atom and one of the nitrogen atoms, forming a four-membered chelate ring. mdpi.com This often occurs after deprotonation of the coordinating nitrogen, making the ligand monoanionic. mdpi.com
S,O-Coordination: The presence of the 2-hydroxyethyl group introduces an oxygen atom, which can participate in coordination. This would lead to the formation of a more stable six- or seven-membered chelate ring through S,O-bidentate coordination. This mode is common in acylthiourea derivatives where a carbonyl oxygen is available. nih.gov
Bridging Coordination: The thiourea ligand can bridge two metal centers, typically using the sulfur atom, leading to the formation of polynuclear complexes. mdpi.com
The electronic properties of the dichlorophenyl group and the steric and electronic influence of the hydroxyethyl (B10761427) group play a crucial role in modulating the donor capacity of the sulfur and nitrogen atoms, thereby influencing which coordination mode is preferred with a given metal ion.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. materialsciencejournal.org
Transition metal complexes of substituted thioureas are widely studied. researchgate.net A general synthetic route involves reacting a solution of the ligand, such as this compound, with a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Pd(II), Zn(II), Co(II)) in a 2:1 or 1:1 ligand-to-metal molar ratio. mdpi.commaterialsciencejournal.org The choice of solvent, typically ethanol, methanol, or acetone, and the reaction conditions (temperature, pH) can influence the final product's stoichiometry and geometry. mdpi.commaterialsciencejournal.org
For instance, reacting two equivalents of a thiourea ligand with one equivalent of a bivalent metal ion like PdCl₂, NiCl₂, or CuCl₂ often yields complexes with the general formula [M(L)₂Cl₂]. mdpi.commaterialsciencejournal.org In the presence of a base, deprotonation of the ligand can occur, leading to the formation of neutral chelate complexes, such as [M(L-H)₂]. mdpi.com The resulting complexes are typically colored solids that can be isolated by filtration and purified by recrystallization.
Characterization of these complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, to confirm the composition and bonding within the complex. mdpi.comcardiff.ac.uk
While less common than their transition metal counterparts, thiourea derivatives also form complexes with main group metals. The synthesis methods are analogous, involving the reaction of the thiourea ligand with salts of metals like Sn(II), Pb(II), or Bi(III). The coordination is again expected to primarily occur through the soft sulfur atom, which has a high affinity for these heavier main group elements. Research in this area remains less explored compared to transition metal chemistry.
Spectroscopic and Crystallographic Studies of Metal Complexes
Spectroscopic and crystallographic methods are indispensable for elucidating the structure and bonding of thiourea-metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, key vibrational bands of the thiourea ligand exhibit characteristic shifts.
The ν(C=S) stretching vibration typically shifts to a lower frequency (a decrease of 11–42 cm⁻¹ has been reported), indicating the weakening of the C=S double bond due to coordination of the sulfur atom to the metal. mdpi.com
The ν(C-N) stretching vibration often shifts to a higher frequency, suggesting an increase in the C-N bond order as electron density flows from the nitrogen atoms towards the C=S bond upon coordination. mdpi.comresearchgate.net
Changes in the ν(N-H) stretching bands can also indicate nitrogen involvement in coordination or changes in hydrogen bonding patterns upon complex formation. The disappearance of this band suggests deprotonation and N,S-chelation. mdpi.com
Table 1: Typical IR Spectral Data for Thiourea Ligand Coordination
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation of Shift |
|---|---|---|---|
| ν(N-H) | ~3176 | Shifted or Absent | Involvement of N-H in bonding/deprotonation |
| ν(C-N) | ~1270 | Higher Frequency | Increased C-N bond order |
Data based on analogous compounds from the literature. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. In ¹³C NMR, the signal for the thiocarbonyl carbon (C =S) is particularly diagnostic. Upon coordination through the sulfur atom, this signal typically experiences a downfield shift of several ppm, reflecting the decreased electron density on the carbon atom. mdpi.com In ¹H NMR, the N-H proton signals often shift downfield upon complexation, indicating their involvement in the new electronic environment. researchgate.net
Theoretical Investigations of Metal-Ligand Bonding
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insight into the nature of metal-ligand bonding in thiourea complexes. mdpi.comresearchgate.net DFT calculations can be used to:
Optimize Geometries: Predict the most stable molecular structures of the ligand and its metal complexes, which can be compared with experimental data from X-ray crystallography.
Analyze Vibrational Frequencies: Calculate theoretical IR spectra, which helps in the assignment of experimental vibrational bands and confirms the coordination mode. mdpi.com
Investigate Electronic Structure: Analyze the distribution of electron density, molecular orbitals (such as HOMO and LUMO), and the nature of the bonds between the metal and the ligand atoms (e.g., covalent vs. ionic character). nih.gov
Calculate Quantum Parameters: Determine properties like hardness, electron affinity, and ionization energy for both the ligand and its complexes, helping to understand their reactivity and stability. mdpi.comresearchgate.net
These theoretical studies have been instrumental in explaining the spectroscopic properties and reactivity of various thiourea-metal complexes. mdpi.comresearchgate.net
Potential for Metal Complex Applications in Chemical Research (e.g., catalysis, sensing)
Metal complexes of thiourea derivatives are of significant interest for their potential applications in various fields of chemical research.
Catalysis: The ability of thiourea ligands to stabilize various metal centers in different oxidation states makes their complexes promising candidates for catalysis. For example, transition metal complexes involving thiourea derivatives have been investigated as catalysts in organic transformations such as transfer hydrogenation of ketones and aldehydes. nih.gov The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity.
Sensing: The strong and often specific interaction of the thiourea moiety with certain metal ions has been exploited in the design of chemical sensors. nih.gov Thiourea derivatives functionalized with a fluorophore can act as chemosensors for detecting specific metal ions (e.g., Hg²⁺, Cd²⁺, Zn²⁺) in solution. acs.org Upon coordination, the electronic properties of the molecule are altered, leading to a measurable change in the fluorescence or color (a chromogenic response), allowing for the qualitative and quantitative detection of the target analyte. nih.govtandfonline.com
Analytical Methodologies for Research Applications of 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the separation and purification of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea from synthesis reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment and quantification of non-volatile, thermally labile compounds like substituted thioureas. Method development for this compound typically involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
A standard approach would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. This gradient elution allows for the efficient separation of the target compound from potential impurities and starting materials. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, likely determined by its aromatic dichlorophenyl group. mdpi.com The high purity of a synthesized compound can be confirmed by the presence of a single major peak in the HPLC chromatogram. mdpi.com
Table 1: Example HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. However, GC can be employed following a chemical derivatization step that converts the non-volatile thiourea (B124793) into a more volatile and thermally stable analogue.
For other thiourea compounds, derivatization has been successfully used to enable GC analysis. oup.comoup.com A plausible strategy for this compound would involve reacting the hydroxyl and thiourea functional groups with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create silylated derivatives. These derivatives are significantly more volatile and can be analyzed by GC. The analysis would typically use a capillary column with a non-polar or semi-polar stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. oup.comresearchgate.net
Spectrometric Quantification in Research Matrices (e.g., cell lysates, reaction mixtures)
Spectrometric methods offer high sensitivity and selectivity for quantifying this compound in complex biological and chemical matrices.
Mass Spectrometry (MS) for Trace Analysis and Metabolite Identification (In Vitro)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the trace analysis of this compound and the identification of its metabolites in in vitro systems. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+. chemicalbook.com
High-resolution mass spectrometry (HRMS) can provide the precise molecular mass and elemental composition, confirming the identity of the compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint for unequivocal identification and can be used to elucidate the structures of metabolites formed during in vitro studies, such as in cell lysates or microsomal incubations. For the closely related compound N-(3,4-dichlorophenyl)thiourea, mass spectrometry reveals a molecular ion peak (M+) at m/z 220, with major fragments corresponding to the loss of thiourea components. nih.gov
Table 2: Predicted ESI-MS/MS Fragmentation for [M+H]+ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |
| 265.0 | 247.0 | [M+H - H2O]+ |
| 265.0 | 220.0 | [M+H - CH2CH2OH]+ |
| 265.0 | 188.0 | [Cl2PhNHCO]+ |
| 265.0 | 161.0 | [Cl2PhN]+ |
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a straightforward and widely accessible method for determining the concentration of this compound in solution. The presence of the dichlorophenyl chromophore results in strong UV absorbance. Thiourea itself shows an absorption range between 225 to 270 nm. mdpi.com The specific wavelength of maximum absorbance (λmax) for the title compound would be determined by scanning a dilute solution across the UV spectrum.
Once the λmax is known, the Beer-Lambert law (A = εbc) can be applied, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the linear regression of the calibration curve.
Table 3: Example Calibration Data for UV-Vis Quantification
| Concentration (µM) | Absorbance at λmax |
| 5 | 0.112 |
| 10 | 0.225 |
| 25 | 0.560 |
| 50 | 1.118 |
| 75 | 1.681 |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These techniques provide information on the oxidation and reduction potentials of the molecule. The thiourea moiety is known to be electrochemically active and can undergo oxidation. Additionally, the dichlorophenyl group can be subject to reductive processes. By scanning the potential and measuring the resulting current, CV can identify these redox events, determine their reversibility, and offer insights into the compound's electronic structure and potential involvement in redox-based biological or chemical reactions. While specific experimental data for this compound is not detailed in the available literature, the methodology remains a valuable tool for its electrochemical characterization. uni.lu
Based on the information available, there is no specific scientific literature detailing the development of high-throughput screening (HTS) assays for derivatives of the compound this compound.
Therefore, the requested article section "8.4. Development of High-Throughput Screening Assays for Derivatives (In Vitro)" cannot be generated with scientifically accurate and verifiable data pertaining exclusively to this specific compound and its derivatives. To adhere to the strict instructions of focusing solely on the requested topic and avoiding information outside this scope, this section cannot be completed.
General principles of HTS assay development for other thiourea derivatives exist, but discussing these would violate the explicit instruction not to introduce information or examples beyond the specified compound.
Future Research Directions and Unexplored Avenues for 1 3,4 Dichlorophenyl 3 2 Hydroxyethyl Thiourea
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research should prioritize the development of novel and sustainable synthetic routes for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea. Current methods for synthesizing thiourea (B124793) derivatives often involve isothiocyanates, which can be hazardous. mdpi.com Green chemistry principles offer a promising alternative.
Key areas for exploration include:
Microwave-assisted synthesis: This technique can reduce reaction times and energy consumption. Investigating its application using water as a green solvent could provide an environmentally benign pathway. researchgate.net
One-pot reactions: Developing one-pot syntheses from readily available starting materials would enhance efficiency and reduce waste. nih.gov
Alternative Solvents: Exploring the use of biodegradable and less toxic solvents, such as cyrene, could significantly improve the environmental profile of the synthesis. nih.gov
Catalyst Development: Research into novel catalysts could enable more efficient and selective reactions under milder conditions.
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, Increased yields, Energy efficiency | Optimization of reaction conditions (power, temperature, time) in aqueous media. |
| "On-Water" Synthesis | Use of a sustainable solvent, Simple product isolation, Avoidance of toxic VOCs. organic-chemistry.org | Investigating the reaction of 3,4-dichlorophenyl isothiocyanate and 2-aminoethanol in water. |
| Atom-Economic Reactions | Maximizes incorporation of starting materials into the final product, minimizes waste. organic-chemistry.org | Exploring reactions of isocyanides with 2-aminoethanol and elemental sulfur. |
| Cyrene as a Green Solvent | Biodegradable, viable alternative to toxic solvents like THF. nih.gov | Testing the viability and yield of the synthesis in Cyrene compared to traditional solvents. |
Deeper Mechanistic Understanding of In Vitro Biological Activities
Preliminary studies on structurally related dichlorophenyl thiourea derivatives have indicated significant cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.com A crucial future direction is to elucidate the precise molecular mechanisms underlying the in vitro biological effects of this compound.
Future mechanistic studies should focus on:
Apoptosis Induction: Investigating the activation of key apoptotic pathways, such as the caspase cascade (caspase-3/7), is essential. nih.gov Studies could use techniques like flow cytometry and Western blotting to measure markers of programmed cell death.
Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints (e.g., G2/M) would provide insight into its antiproliferative effects.
Inflammatory Pathways: Given that some thioureas affect inflammatory signaling, research should explore the compound's impact on pathways like NF-κB and the secretion of cytokines such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) in cell cultures. nih.govnih.gov
Reactive Oxygen Species (ROS) Production: Assessing whether the compound modulates ROS levels within cells is important, as this can be a key factor in inducing cytotoxicity. nih.gov
Advanced Computational Modeling for Predictive Research
In silico approaches are invaluable for accelerating drug discovery and understanding molecular interactions. Advanced computational modeling can provide predictive insights into the behavior of this compound, guiding further experimental work.
Key computational avenues include:
Molecular Docking: Docking studies can predict the binding affinity and interaction patterns of the compound with various known biological targets, such as protein kinases or enzymes involved in carcinogenesis. biointerfaceresearch.comijpsjournal.com This can help prioritize targets for in vitro validation.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of related thiourea derivatives can help identify the key structural features responsible for biological activity and guide the design of more potent analogs.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage assessment of the compound's drug-like potential. researchgate.netijpsjournal.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its biological target over time, offering deeper insights into the stability of the ligand-receptor complex.
| Computational Method | Research Goal | Predicted Outcome |
| Molecular Docking | Identify potential protein targets. | Binding affinity scores (kcal/mol) and visualization of interactions with key residues. biointerfaceresearch.com |
| QSAR | Correlate chemical structure with biological activity. | A predictive model to guide the synthesis of new, more active derivatives. |
| ADMET Profiling | Assess drug-likeness and potential liabilities. | Prediction of properties like gastrointestinal absorption, bioavailability, and toxicity risks. ijpsjournal.com |
| MD Simulations | Understand the stability and dynamics of binding. | Information on the conformational changes and stability of the compound in a protein's active site. |
Integration with Targeted Delivery Systems for In Vitro Studies (e.g., nanoparticles for cell culture)
To enhance the efficacy and specificity of this compound in cellular models, future research should explore its integration with targeted delivery systems. biointerfaceresearch.com Nanoparticle-based platforms can improve solubility, protect the compound from degradation, and facilitate targeted uptake by specific cells in a co-culture environment.
Unexplored avenues in this area include:
Lipid-Based Nanoparticles: Encapsulating the compound in liposomes or solid lipid nanoparticles could enhance its stability and cellular uptake.
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to formulate nanoparticles can provide sustained release of the compound in cell culture media.
Surface Functionalization: Modifying the nanoparticle surface with targeting ligands (e.g., antibodies or peptides) could enable specific delivery to cancer cells while sparing normal cells in in vitro models.
Discovery of Novel Biological Targets through Phenotypic Screening (In Vitro)
While computational methods can predict targets, phenotypic screening offers an unbiased approach to discover the compound's effects and identify novel biological targets. nih.gov This strategy involves testing the compound across a wide range of cell-based assays that measure different cellular phenotypes (e.g., cell morphology, proliferation, protein expression).
A potential workflow for target discovery could be:
High-Content Screening: Utilize automated microscopy to screen for phenotypic changes in cells treated with the compound.
Activity-Based Protein Profiling (ABPP): Employ chemoproteomic techniques to identify the specific proteins that the compound covalently binds to within the cell. biorxiv.org This is particularly relevant for thioureas, which can be reactive.
Genetic Validation: Once potential targets are identified, techniques like CRISPR/Cas9 or RNAi can be used to validate that the target protein is responsible for the observed phenotype. biorxiv.org
Collaborative Research Opportunities and Interdisciplinary Approaches
Advancing the understanding of this compound will require a highly collaborative and interdisciplinary approach. The complexity of moving from chemical synthesis to biological mechanism necessitates the integration of diverse expertise.
Future progress will depend on collaborations between:
Synthetic and Medicinal Chemists: To design and create novel, sustainable synthetic routes and generate analogs for structure-activity relationship studies. researchgate.netorganic-chemistry.org
Molecular and Cellular Biologists: To design and execute in vitro assays to determine biological activity and elucidate mechanisms of action. nih.govnih.gov
Computational Chemists and Bioinformaticians: To perform molecular modeling, predict targets, and analyze large datasets from screening experiments. biointerfaceresearch.comijpsjournal.com
Pharmacologists and Toxicologists: To conduct early-stage safety and efficacy profiling using advanced cellular models.
Such interdisciplinary synergy is essential to fully unlock the scientific and potential therapeutic value of this promising thiourea derivative.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-dichloroaniline and 2-hydroxyethyl isothiocyanate under reflux in anhydrous ethanol. Optimization involves adjusting molar ratios (e.g., 1:1.2 amine:isothiocyanate), reaction time (12–24 hours), and purification via recrystallization using ethanol/water mixtures. Monitoring by TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability . For scalability, inert gas protection (N₂) minimizes oxidation by-products .
Q. How should researchers characterize the molecular structure of this thiourea derivative to confirm regiochemistry and hydrogen-bonding patterns?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the spatial arrangement of the dichlorophenyl and hydroxyethyl groups. Complement with FT-IR (N-H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H/¹³C NMR (δ ~9.5 ppm for thiourea NH, δ ~3.6 ppm for -CH₂-OH). Computational geometry optimization (DFT, B3LYP/6-311++G**) validates intramolecular hydrogen bonds (e.g., S···H-O) that stabilize the conformation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer : For antimicrobial screening, use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For enzyme inhibition (e.g., urease or acetylcholinesterase), employ spectrophotometric assays with positive controls like thiourea derivatives (IC₅₀ comparison). Include cytotoxicity assays (MTT on HEK-293 cells) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental bioactivity data and computational predictions (e.g., docking vs. in vitro IC₅₀)?
- Methodological Answer : Reconcile discrepancies by cross-validating docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Consider solvent effects (e.g., DMSO concentration) and protein flexibility in silico models .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of substituents on the dichlorophenyl ring?
- Methodological Answer : Synthesize analogs with substituents varying in electronegativity (e.g., -NO₂, -OCH₃) at the 3,4-positions. Use multivariate analysis (PCA or PLS regression) to correlate Hammett σ values with bioactivity. Pair with frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict electron-donating/withdrawing effects on reactivity .
Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer : Apply QSAR models trained on ADME datasets (e.g., CYP450 metabolism) to predict metabolic hotspots. Use DFT to calculate bond dissociation energies (BDE) for labile groups (e.g., -OH). Synthesize derivatives with fluorinated or methylated substituents to block oxidative degradation .
Q. What experimental designs are optimal for investigating the compound’s environmental toxicity and degradation pathways?
- Methodological Answer : Conduct OECD 301D biodegradability tests in aqueous media under UV light. Use LC-MS/MS to identify degradation products (e.g., chloroaniline derivatives). For ecotoxicity, apply Daphnia magna acute toxicity assays (48-hour LC₅₀) and seed germination inhibition tests (e.g., Lepidium sativum) .
Methodological Notes
- Data Contradiction Analysis : When bioactivity varies across studies, verify assay protocols (e.g., cell line passage number, serum concentration) and compound purity (HPLC ≥95%). Reproduce results using independent synthetic batches .
- Theoretical Frameworks : Link mechanistic studies to established thiourea pharmacology (e.g., thiol-mediated redox modulation) or enzyme inhibition models (e.g., transition-state analog theory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
